Indole-4-boronic acid
Overview
Description
Indole-4-boronic acid is a chemical compound with the empirical formula C8H8BNO2 . It has a molecular weight of 160.97 . It is commonly used in laboratory settings .
Synthesis Analysis
Indole-4-boronic acid can be synthesized through various methods. One of the common methods involves the use of transition-metal-catalyzed and transition-metal-free cyclization strategies for ortho-substituted benzenes bearing the nitrogen-containing functional group . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of Indole-4-boronic acid consists of a boronic acid group attached to the 4-position of an indole ring . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole-4-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also undergo reactions with electrophilic compounds, which are considered the methods of choice for modifying indoles .Physical And Chemical Properties Analysis
Indole-4-boronic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 433.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 44.8±0.4 cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Indole Substituted Twistenediones : Indole substituted twistane-like derivatives were synthesized using 3,5-dimethyl-2-quinonyl boronic acid and 2-alkenyl indoles. The reaction showcased boronic acid's role as a promoter in site-selective conjugate addition and intramolecular cycloaddition (Rojas-Martín et al., 2013).
- Boronic Acid-Catalyzed Synthesis : Boronic acid accelerated a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids, demonstrating boronic acid's catalytic properties (Das et al., 2017).
- Rhodium-Catalyzed Arylation of Indoles : A study detailed Rh(III)-catalyzed direct C-H arylation of indoles with aryl boronic acids, highlighting the wide substrate scope and functional group compatibility (Wang et al., 2015).
Biological and Electrochemical Applications
- Electrochemical Determination of Phytohormones : A boron-doped diamond electrode was used for the electroanalytical determination of indole-3-acetic acid, indicating boronic acid derivatives' utility in electrochemical applications (Yardım & Erez, 2010).
- Binding Studies with Enzymes : The binding of indole and phenylethane boronic acid to chymotrypsin was investigated, revealing insights into the thermodynamics of boronic acid complex formation (Jones & Trowbridge, 1983).
- Boronic Acid in Sugar-Boronate Complexes : A study on 5-Indolylboronic acid highlighted its reversible formation of boronic esters with reducing sugars in water, emphasizing the selectivity for oligosaccharides (Nagai et al., 1993).
Analytical and Sensory Applications
- Selective Fluorescent Chemosensors : Boronic acid, including indole derivatives, has been utilized in the development of fluorescent sensors for detecting biological substances (Huang et al., 2012).
Potential Pharmaceutical Applications
- Boronic Acid Compounds in Medicine : Boronic acid compounds, including indole derivatives, have found applications in enzyme inhibition, cancer therapy, and as antibody mimics, due to their unique structural features (Yang, Gao, & Wang, 2003).
Plant Growth and Agriculture
- Impact on Plant Growth : Research on the interrelations of boron and indoleacetic acid on plant growth showed that indoleacetic acid can partially replace boron as an essential element for various plant tissues (Eaton, 1940).
Safety And Hazards
Indole-4-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The discovery of novel transformations and reactions on the part of indole boronates or boronic acids will undoubtedly widen the pool of modified indoles, which may find interesting practical applications in the near future .
properties
IUPAC Name |
1H-indol-4-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUQEVUEBCLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376786 | |
Record name | Indole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-4-boronic acid | |
CAS RN |
220465-43-0 | |
Record name | Indole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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